5-Ethynyl-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

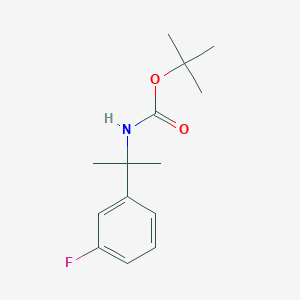

5-Ethynyl-1H-tetrazole is a chemical compound with the CAS Number: 237736-02-6 and a molecular weight of 94.08 . It has a linear formula of C3H2N4 . The compound is off-white in solid form .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as this compound, can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This process can yield considerable product yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H, (H,4,5,6,7) . This indicates that the compound consists of 3 carbon atoms, 2 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis

This compound is an off-white solid . The compound has a molecular weight of 94.08 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization in Organic Chemistry

5-Ethynyl-1H-tetrazole and its derivatives, as a subset of 5-substituted tetrazoles, play a significant role in organic chemistry. They are used as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their importance is highlighted due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, making them invaluable in drug design (Roh, Vávrová, & Hrabálek, 2012).

2. Role in Medicinal Chemistry

Tetrazoles, chiefly 5-substituted 1H-tetrazoles like this compound, are frequently employed as bioisosteric replacements for carboxylic acids in medicinal chemistry. They are components of various clinical drugs, such as losartan, cefazolin, and alfentanil, due to their high nitrogen content and stability among heterocycles (Mittal & Awasthi, 2019).

3. Applications in Energetic Materials

This compound derivatives have been explored in the field of energetic materials. Compounds like 5-(trinitromethyl)-2H-tetrazole and its derivatives exhibit characteristics of high-energy materials and find potential applications in explosives, demonstrating their versatility beyond medicinal and organic chemistry (Haiges & Christe, 2013).

4. Coordination Chemistry and Material Science

In coordination chemistry and materials science, 5-substituted 1H-tetrazoles, including this compound, have found important applications. They are involved in the synthesis and functionalization of various chemical compounds and materials, contributing significantly to the development of new chemical processes and products (Gutmann et al., 2010).

5. Synthesis Using Environmentally Friendly Methods

The synthesis of derivatives like 5-Ethylthio-1H-tetrazole, which may have similar applications to this compound, has been achieved using water as a solvent, representing a step towards more environmentally friendly chemical synthesis methods. This approach reduces the use of hazardous solvents and reagents, aligning with current sustainability goals in chemical manufacturing (Liu Yu-zhen, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-ethynyl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWVWLGMJTSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)

![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)

![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)